![molecular formula C20H17N B13812501 7,9,10-trimethylbenzo[c]acridine CAS No. 58430-01-6](/img/structure/B13812501.png)
7,9,10-trimethylbenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9,10-Trimethylbenzo[c]acridine is an organic compound with the molecular formula C20H17N. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its three methyl groups attached to the benzo[c]acridine core, which imparts unique chemical and physical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-trimethylbenzo[c]acridine typically involves the condensation of 1-naphthylamine with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
化学反応の分析
Types of Reactions: 7,9,10-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
作用機序
The primary mechanism of action of 7,9,10-trimethylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
7,9,10-Trimethylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Acridine Orange: Known for its use as a fluorescent dye and DNA intercalator.
Quinacrine: Used as an antimalarial and anticancer agent.
Proflavine: Utilized as an antiseptic and DNA intercalator.
Uniqueness: The presence of three methyl groups at positions 7, 9, and 10 of the benzo[c]acridine core distinguishes this compound from other acridine derivatives. These methyl groups can influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a unique candidate for various applications .
特性
CAS番号 |
58430-01-6 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC名 |
7,9,10-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3 |
InChIキー |
OSZVMYSKVYPBPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



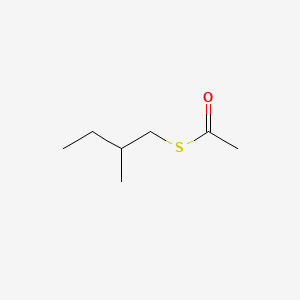

![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
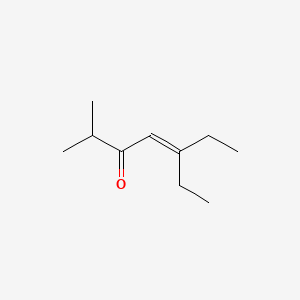
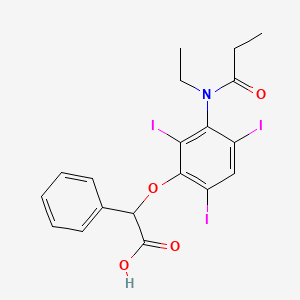
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
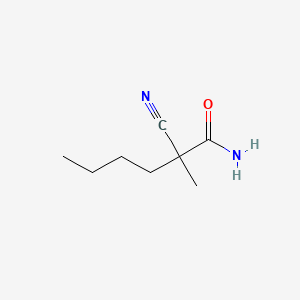
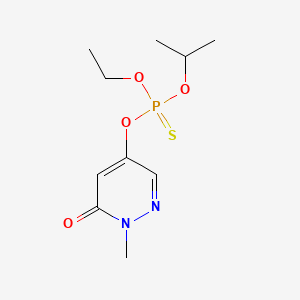


![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
